5-(Chloromethyl)-2-methoxypyridine
Overview
Description
"5-(Chloromethyl)-2-methoxypyridine" is a chemical compound involved in various synthetic and analytical applications in chemistry. Its significance lies in its reactivity and utility as a building block in organic synthesis, particularly in the preparation of more complex molecular structures.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step chemical processes. For example, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride demonstrates a method where 2,3,5-trimethylpyridine undergoes a series of reactions including N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 and salification, achieving an overall yield of 63.6% (Dai Gui, 2004).
Scientific Research Applications
Organic Synthesis Applications:
- Chloromethyl-1,2,3,4-tetrahydropyrimidine-2-one, a related compound, is used in ring expansion and contraction reactions (Bullock et al., 1972).
- An efficient synthesis method for 5-functionalized 2-methoxypyridines and their transformation to bicyclic δ-lactams using magnesium 'Ate' complexes has been developed (Sośnicki, 2009).
- The POCl3/CH2Cl2/Et3N system effectively synthesizes 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine with good yield (Xia Liang, 2007).
- A high-yielding strategy for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate enables rapid access to other heterocyclic analogues (Morgentin et al., 2009).
Medicinal Chemistry Applications:
- Compounds with structural similarity to 5-(Chloromethyl)-2-methoxypyridine show promising antiproliferative effects against liver, prostate, and breast cancer cell lines (Al‐Refai et al., 2019).
Material Science Applications:
- A novel squaric acid derivative of 5-amino-2-methoxypyridine ester amide exhibits an infinite pseudo-layered structure and potential application in nonlinear optics (Kolev et al., 2008).
- The charge transfer complexation between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents forms a stable pink-colored solution with high formation constants, indicating potential application in sensing or analytical chemistry (Alghanmi & Habeeb, 2015).
Safety And Hazards
- Toxicity : CMMP is toxic if ingested, inhaled, or absorbed through the skin. Proper handling precautions are necessary.
- Corrosiveness : The chloromethyl group makes CMMP corrosive. Avoid contact with skin or eyes.
- Environmental Impact : Dispose of CMMP properly to prevent environmental contamination.
Future Directions
Research on CMMP continues to explore its applications, green synthesis methods, and potential as a building block for novel compounds. Future studies may focus on improving its synthetic routes, optimizing yields, and understanding its biological activities.
properties
IUPAC Name |
5-(chloromethyl)-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJGPOTUFPVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548444 | |
Record name | 5-(Chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methoxypyridine | |
CAS RN |
101990-70-9 | |
Record name | 5-(Chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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